N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide
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Overview
Description
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide is a complex organic compound that features a benzothiazole core, a piperazine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives.
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Formation of Benzothiazole Core
Reagents: 2-aminothiophenol, carboxylic acid derivatives.
Conditions: Cyclization reaction under acidic or basic conditions, often using catalysts like polyphosphoric acid or sulfuric acid.
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Attachment of Piperazine Ring
Reagents: Benzothiazole derivative, piperazine.
Conditions: Nucleophilic substitution reaction, typically in the presence of a base like triethylamine.
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Incorporation of Pyridine Moiety
Reagents: Pyridine derivative, intermediate from the previous step.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiazole or piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenated reagents (e.g., bromine or chlorine) in the presence of catalysts or bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Mechanism of Action
The mechanism of action of N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in critical biological pathways. For instance, the compound may inhibit key enzymes in bacterial cell wall synthesis, leading to antimicrobial effects, or it may interfere with signaling pathways in cancer cells, inducing apoptosis or cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and its derivatives share the benzothiazole core and exhibit similar biological activities.
Piperazine Derivatives: Compounds such as 1-(2-pyridyl)piperazine are structurally related and have comparable pharmacological properties.
Pyridine Derivatives: Pyridine-based compounds like 2-pyridylpiperazine are also similar in structure and function.
Uniqueness
N-[(2E)-1,3-benzothiazol-2(3H)-ylidene]-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanamide is unique due to its combination of a benzothiazole core, piperazine ring, and pyridine moiety. This unique structure allows it to interact with multiple biological targets, potentially leading to a broader spectrum of activity and enhanced efficacy compared to simpler analogs .
Properties
Molecular Formula |
C21H23N5O2S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanamide |
InChI |
InChI=1S/C21H23N5O2S/c27-19(24-21-23-16-6-1-2-7-17(16)29-21)9-5-10-20(28)26-14-12-25(13-15-26)18-8-3-4-11-22-18/h1-4,6-8,11H,5,9-10,12-15H2,(H,23,24,27) |
InChI Key |
MCVHVOBXOWKZST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CCCC(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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